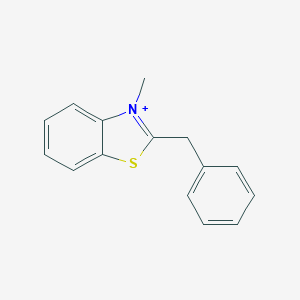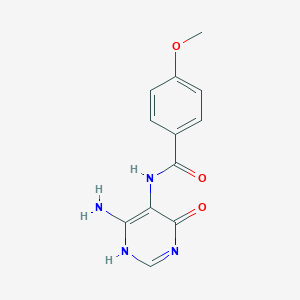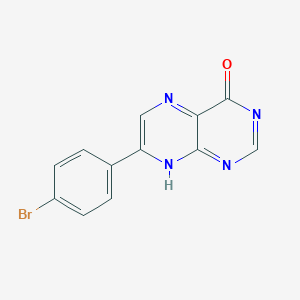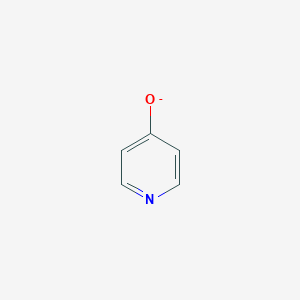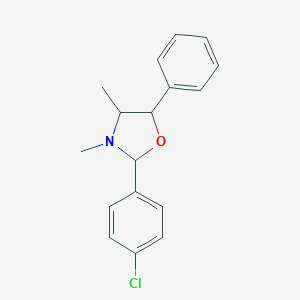
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. It can include observing changes in the compound when it’s exposed to different conditions or combined with other substances .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Structural and Photochemical Studies
Structural Insights and Photochromic Properties : The synthesis of 1,3-oxazolidine derivatives, including compounds structurally related to "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has provided insights into the impact of substituents on photochromic behaviors. For instance, studies on 3’-(4-chlorophenyl)-5’,5’-dimethyl-2’-oxospiro[(2H)-chromene-2,4’-1,3-oxazolidine] have explored the donor influence of chlorine atoms on the structural and photochemical properties of spiropyrans, a class of compounds known for their reversible photo-induced color changes (Luk’yanov et al., 2016).
Spectroscopic and Photophysical Analysis
Fluorescent Molecular Probes : The creation of fluorescent solvatochromic dyes based on oxazolidine structures, including 2,5-Diphenyloxazoles with specific substituents, has been significant for developing sensitive fluorescent molecular probes. These probes are used to study biological events and processes, benefiting from their strong solvent-dependent fluorescence, which allows for versatile applications in bioimaging and diagnostics (Diwu et al., 1997).
Thermodynamics and Chemical Properties
Combustion and Vaporization Studies : Research on the combustion and vaporization of oxazolidines, including compounds like "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has contributed to understanding their thermodynamic properties. These studies provide valuable data on the standard molar enthalpies of formation and combustion, crucial for applications in materials science and chemical engineering (Gudiño et al., 1998).
Catalysis and Chemical Synthesis
Catalytic Oxidation : The synthesis of new Cu(II) complexes with 1,3-oxazolidine-based ligands demonstrates the catalytic potential of oxazolidine derivatives in oxidation reactions. These complexes have shown effectiveness in the oxidation of benzyl alcohols, highlighting the role of oxazolidines in developing new catalysts for organic synthesis (Bikas et al., 2018).
Material Science and Engineering
Optoelectronic Properties : The synthesis and characterization of oxazolidine compounds have also focused on their optoelectronic properties. For example, studies involving the synthesis of bicyclic oxazolidine compounds and their structural characterization via spectroscopy and X-ray crystallography have provided insights into their potential applications in materials science, especially in the development of new materials with specific electronic and photophysical properties (Abbas et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVESJYKJYWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

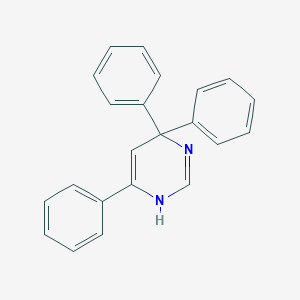
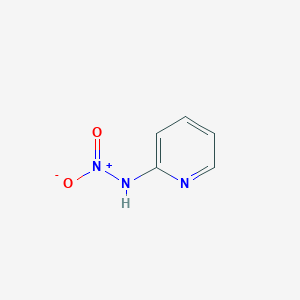
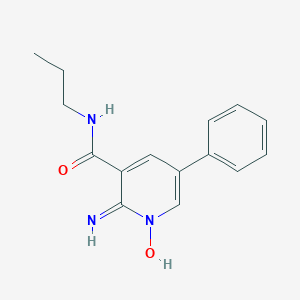
![5H-pyrido[2',3':4,5]pyrrolo[3,2-b]pyridine](/img/structure/B372669.png)
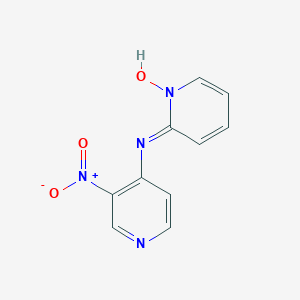
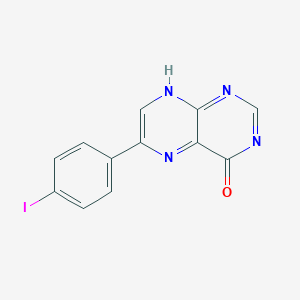
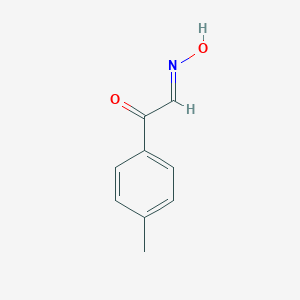
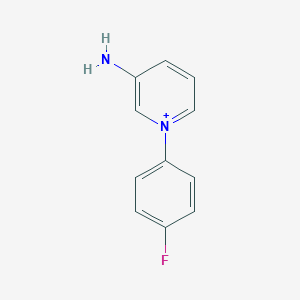
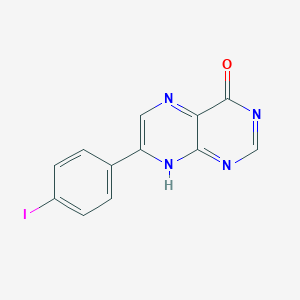
![2-([1,2,3]Triazolo[4,5-c]pyridin-1-yl)pyridine](/img/structure/B372676.png)
